Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate

Description

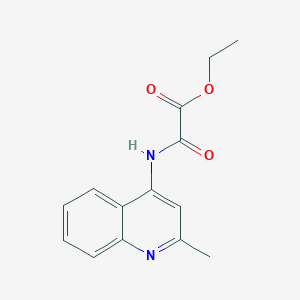

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and an ethyl 2-oxoacetate moiety linked via an amino group at position 2. The quinoline scaffold is a planar aromatic system known for its bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

ethyl 2-[(2-methylquinolin-4-yl)amino]-2-oxoacetate |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(18)13(17)16-12-8-9(2)15-11-7-5-4-6-10(11)12/h4-8H,3H2,1-2H3,(H,15,16,17) |

InChI Key |

SQELHWFVNWGMJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=NC2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate typically involves the condensation of 2-methylquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amines, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((2-methylquinolin-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3, )

- Structure: Contains a methoxyphenyl group instead of quinoline.

- Properties: The methoxy group enhances electron-donating effects, improving solubility in polar solvents compared to the hydrophobic quinoline core.

- Applications : Primarily used as a synthetic intermediate for marine natural product derivatives .

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (Compound 45, )

- Structure: Benzo[d]thiazole replaces quinoline.

- The thiazole ring contributes to stronger π-π stacking interactions in receptor binding compared to quinoline .

Ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate ()

Substituent Modifications

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate ()

- Structure: Methoxyphenylamino group replaces quinolinylamino.

- Applications: Used in pharmaceutical intermediates for fine chemicals and APIs. The methoxy group improves metabolic stability compared to the methylquinoline derivative .

Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate ()

- Structure : Indole ring substituted with fluorine.

- Properties: Fluorination increases lipophilicity and bioavailability.

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate ()

- Structure: N-Methoxy-N-methylamino group replaces the quinoline-linked amino group.

Functional Group Analogues

Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate (Compound 42, )

- Structure: Methyl ester with a cyano-substituted thiazole.

- Applications: Fragment-based drug discovery. The cyano group enhances electrophilicity, improving reactivity in click chemistry .

Ethyl 2-(2-((Boc)amino)phenyl)-2-oxoacetate (Compound 3ab, )

Comparative Data Table

Research Findings and Implications

- Quinoline Derivatives: The planar structure of quinoline facilitates intercalation with DNA or enzymes, making it suitable for anticancer and antimicrobial applications. The 2-methyl group in this compound likely enhances steric hindrance, affecting binding specificity .

- Heterocycle Impact : Thiazole and triazole derivatives exhibit distinct bioactivities due to their electron-rich cores, which favor interactions with sulfur-containing enzymes or metal ions .

- Substituent Effects : Fluorine and methoxy groups improve pharmacokinetic properties, such as half-life and membrane permeability, compared to unsubstituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.